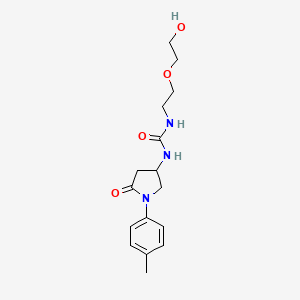
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as HEPPU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic application. HEPPU is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various applications.
Scientific Research Applications
Biochemical Applications
Glycolic Acid Oxidase Inhibition
Research into glycolic acid oxidase inhibitors has led to the development of novel compounds, including derivatives similar to the specified chemical, showing promise in reducing urinary oxalate levels, potentially beneficial for conditions like hyperoxaluria (Rooney et al., 1983).
Antimicrobial Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2003).
Material Science and Polymer Chemistry
Electrochromic Devices
The synthesis of new monomers for electropolymerization, leading to materials with electrochromic properties, has been explored. These developments indicate potential applications in constructing electrochromic devices (ECDs) for smart window technologies and display applications (Carbas et al., 2014).
Polymer Functionalization
The research into poly(2-oxazoline)s and their modification through click chemistry demonstrates the versatility of these materials in biomedical applications. This highlights the potential of using chemically similar compounds for creating functional polymers with specific properties for drug delivery systems or tissue engineering scaffolds (Lava et al., 2015).
Organic Synthesis and Medicinal Chemistry
Acetylcholinesterase Inhibitors
The design and synthesis of compounds featuring similar structural motifs have been investigated for their potential as acetylcholinesterase inhibitors. These studies aim at developing therapeutic agents for treating neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Antihypoxic Activity
Derivatives of the chemical of interest have been synthesized and evaluated for their antihypoxic activity. This research points towards potential therapeutic applications in conditions where tissue oxygenation is compromised (Gein et al., 2015).
properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)21)18-16(22)17-6-8-23-9-7-20/h2-5,13,20H,6-11H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKIQJDFXJBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2988021.png)
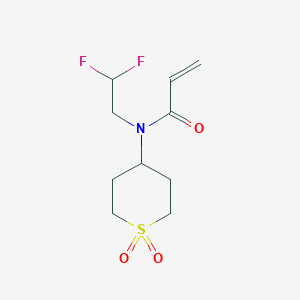
![6-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988025.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)
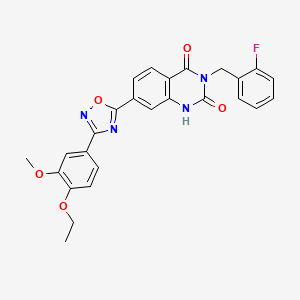

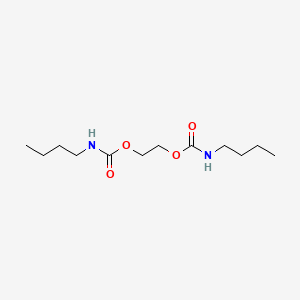
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)

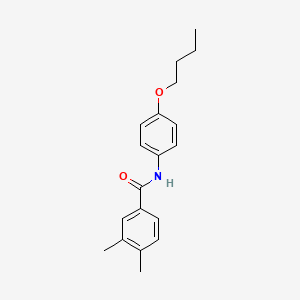

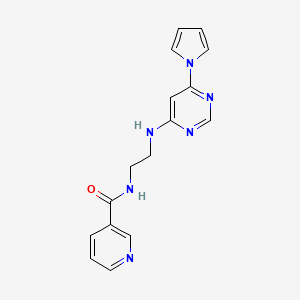
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
